molecular formula C38H28O6P2 B12987317 (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)

(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)

Cat. No.: B12987317
M. Wt: 642.6 g/mol
InChI Key: SZFRGFQPLSPZSX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of (S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) involves its ability to form stable complexes with metal ions. The diphenylphosphine oxide groups act as ligands, coordinating with metal centers and facilitating various catalytic processes . The molecular targets and pathways involved are primarily related to its role in catalysis and coordination chemistry .

Comparison with Similar Compounds

(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) can be compared with other similar compounds, such as:

The uniqueness of (S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) lies in its specific structural configuration and the presence of diphenylphosphine oxide groups, which contribute to its versatility in research and industrial applications .

Properties

IUPAC Name

5-diphenylphosphoryl-4-(5-diphenylphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O6P2/c39-45(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-23-21-31-37(43-25-41-31)35(33)36-34(24-22-32-38(36)44-26-42-32)46(40,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFRGFQPLSPZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28O6P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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